molecular formula C20H20FN3OS B2511419 2-[4-(Butylamino)quinazolin-2-yl]sulfanyl-1-(4-fluorophenyl)ethanone CAS No. 422532-88-5

2-[4-(Butylamino)quinazolin-2-yl]sulfanyl-1-(4-fluorophenyl)ethanone

Cat. No. B2511419
M. Wt: 369.46
InChI Key: LFJKGNWSUBSFDA-UHFFFAOYSA-N
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Description

2-[4-(Butylamino)quinazolin-2-yl]sulfanyl-1-(4-fluorophenyl)ethanone (BQSE) is a chemical compound with the molecular formula C23H24FN3OS. It is a derivative of quinazolines, a large group of chemicals with a wide range of biological properties . Many quinazoline derivatives are approved for antitumor clinical use, such as erlotinib, gefitinib, afatinib, lapatinib, and vandetanib .


Synthesis Analysis

The synthesis of quinazoline derivatives, including BQSE, involves the design and synthesis of new quinazoline-based compounds as potential drugs of anticancer potency . The character of these compounds depends mostly on the properties of the substituents and their presence and position on one of the cyclic compounds .


Molecular Structure Analysis

The molecular weight of BQSE is 369.46. The structure of quinazolines, including BQSE, is formed by the fusion of a benzene ring with a 2-pyrimidinone, 4-pyrimidinone, or 2,4-pyrimidinedione ring .


Chemical Reactions Analysis

The studies of a series of 2-aryl-4-chloroquinazoline conjugates have demonstrated that the derivatives are characterized by antiproliferative action against the Caco-2, C3A, MCF-7, and HeLa cells .

Scientific Research Applications

Synthesis and Structural Analysis

  • A novel derivative, synthesized via the S-arylation method, demonstrated significant antibacterial activity, supported by crystal structure and Hirshfeld surface analysis (Geesi, 2020).
  • Substituted benzoquinazolinones synthesized under palladium-catalyzed Buchwald–Hartwig coupling reactions exhibited notable anticancer activity, indicating their therapeutic potential (Nowak et al., 2015).

Biological Activities

  • Arylsulfonamide derivatives containing 2-arylamino-4(3H)-quinazolinone were synthesized and evaluated, showing excellent activity against bacterial and fungal strains, indicating their potential as bioactive agents (Zeng et al., 2016).
  • A series of 3-heteroarylthioquinoline derivatives were synthesized and screened for antituberculosis activity, with several compounds showing significant inhibitory effects against Mycobacterium tuberculosis, highlighting their potential in tuberculosis treatment (Chitra et al., 2011).

Antimicrobial and Antitumor Applications

  • Novel 3-sulphonamido-quinazolin-4(3H)-one derivatives were synthesized using microwave-assisted techniques and evaluated for antiviral activities against various respiratory and biodefense viruses, demonstrating promising antiviral properties (Selvam et al., 2007).
  • Schiff bases synthesized from 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile and pyrazole-4-carboxaldehydes derivatives were evaluated for their antimicrobial activity, with several compounds showing excellent activity and indicating their potential in antimicrobial therapy (Puthran et al., 2019).

Future Directions

A promising direction in bladder cancer treatment is the use of quinazoline derivatives, including BQSE, in targeted therapy directed at specific molecular pathways . New quinazoline-based compounds are being designed and synthesized as potential drugs of anticancer potency .

properties

IUPAC Name

2-[4-(butylamino)quinazolin-2-yl]sulfanyl-1-(4-fluorophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3OS/c1-2-3-12-22-19-16-6-4-5-7-17(16)23-20(24-19)26-13-18(25)14-8-10-15(21)11-9-14/h4-11H,2-3,12-13H2,1H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFJKGNWSUBSFDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=NC(=NC2=CC=CC=C21)SCC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(Butylamino)quinazolin-2-yl]sulfanyl-1-(4-fluorophenyl)ethanone

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